N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide
Description
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Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-17(2,3)20-16(13-10-23(22)11-14(13)19-20)18-15(21)9-12-7-5-4-6-8-12/h12H,4-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRITROYWALSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have been used in the synthesis of various drugs, including antibiotics
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, the presence of other molecules, and more.
Biological Activity
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide is a synthetic organic compound notable for its unique thieno[3,4-c]pyrazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a thieno[3,4-c]pyrazole ring fused with a cyclohexylacetamide group. The presence of the tert-butyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions involving thioketones and hydrazines.
- Introduction of the cyclohexylacetamide moiety via acylation reactions.
While the exact mechanism of action remains to be fully elucidated, research suggests that compounds with similar structures often interact with specific biological targets such as enzymes or receptors involved in signaling pathways. This compound may exhibit inhibitory effects on various kinases or other enzymes critical in cell signaling and proliferation.
Neuroprotective Effects
Studies have indicated that thieno[3,4-c]pyrazole derivatives can provide neuroprotection in models of neurodegenerative diseases. For instance, compounds in this class have shown potential in alleviating symptoms associated with Parkinson's disease by acting on dopamine receptors.
Enzyme Inhibition
This compound may inhibit specific kinases involved in cellular proliferation and survival pathways. This inhibition could lead to reduced cell growth in certain cancer models.
Case Studies
-
Neuroprotection in Parkinson's Disease Models
- A study examined the effects of similar thieno[3,4-c]pyrazole derivatives on neuroprotection in MPTP-treated mice. Results indicated that these compounds significantly improved behavioral outcomes and reduced dopaminergic neuron loss.
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Inhibition of Kinase Activity
- Research on related compounds demonstrated their ability to inhibit specific kinases associated with cancer progression. The IC50 values for these inhibitors ranged from 50 nM to 200 nM across various assays.
Data Table: Biological Activities
Q & A
Q. What are the key synthetic methodologies for preparing N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide?
The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the thieno[3,4-c]pyrazole core via reactions between thioketones and hydrazines under controlled conditions .
- Acylation : Introduction of the cyclohexylacetamide group using chloroacetyl chloride or similar reagents in anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis .
- Oxidation : Generation of the 5-oxido group using oxidizing agents like hydrogen peroxide or m-CPBA . Yield optimization requires precise temperature control, catalyst selection (e.g., palladium for reductive steps), and TLC monitoring .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry, particularly the tert-butyl and cyclohexyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure, critical for understanding interactions with biological targets .
Q. What safety precautions are essential during handling?
- Prevent Ignition : Avoid heat/sparks due to thermal instability (P210) .
- Protective Equipment : Use gloves and fume hoods to minimize exposure .
- Emergency Protocols : Follow P201/P202 guidelines for pre-experiment risk assessments .
Advanced Research Questions
Q. How can synthesis yields be improved while minimizing by-products?
- Solvent Selection : Dry tetrahydrofuran (THF) reduces hydrolysis of intermediates .
- Catalytic Optimization : Palladium catalysts enhance reductive cyclization efficiency .
- Microwave-Assisted Synthesis : Accelerates reaction rates and improves selectivity .
- By-Product Analysis : Use HPLC to identify impurities and adjust stoichiometry .
Q. How to resolve contradictions in reported biological activity data?
- Structural Analog Comparison : Compare with derivatives (e.g., 4-chlorophenyl or p-tolyl variants) to identify substituent effects on activity .
- Target Validation : Use knock-out models or siRNA to confirm interactions with CNS receptors or enzymes .
- Dose-Response Studies : Address discrepancies by testing across a broader concentration range .
Q. What mechanistic insights exist for its potential CNS activity?
- Receptor Docking Studies : Molecular modeling suggests affinity for GABA-A or NMDA receptors due to the thienopyrazole core .
- Kinetic Assays : Measure inhibition constants (Ki) for enzymes like COX-2 or monoamine oxidases .
- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsomes .
Q. How does pH affect the compound’s stability and reactivity?
- Hydrolysis Studies : The acetamide group is susceptible to acidic/basic conditions, requiring buffered solutions (pH 6–8) for in vitro assays .
- Degradation Analysis : LC-MS identifies hydrolysis products (e.g., cyclohexylacetic acid) under accelerated stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
